molecular formula C6H12S4Si B14277491 Dimethyl dimethylsilanedicarbodithioate CAS No. 139458-49-4

Dimethyl dimethylsilanedicarbodithioate

Cat. No.: B14277491
CAS No.: 139458-49-4
M. Wt: 240.5 g/mol
InChI Key: CACGNGWWABCCAC-UHFFFAOYSA-N
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Description

Dimethyl dimethylsilanedicarbodithioate (DMDSCD) is a silicon-containing dithiocarbamate derivative with the molecular formula $ \text{C}4\text{H}{10}\text{S}4\text{Si} $. Its structure features a central silicon atom bonded to two methyl groups and two dithiocarbodithioate ($-\text{SCS}2^-$) moieties. This compound is notable for its unique electronic and steric properties, which arise from the combination of silicon’s electronegativity and the sulfur-rich ligand system. DMDSCD is primarily studied in coordination chemistry for its ability to form stable complexes with transition metals, influencing catalytic and material science applications .

Properties

CAS No.

139458-49-4

Molecular Formula

C6H12S4Si

Molecular Weight

240.5 g/mol

IUPAC Name

methyl [dimethyl(methylsulfanylcarbothioyl)silyl]methanedithioate

InChI

InChI=1S/C6H12S4Si/c1-9-5(7)11(3,4)6(8)10-2/h1-4H3

InChI Key

CACGNGWWABCCAC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C(=S)SC)C(=S)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl dimethylsilanedicarbodithioate typically involves the reaction of dimethylchlorosilane with sodium dimethyldithiocarbamate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process involves the following steps:

    Preparation of Sodium Dimethyldithiocarbamate: Sodium dimethyldithiocarbamate is prepared by reacting dimethylamine with carbon disulfide in the presence of sodium hydroxide.

    Reaction with Dimethylchlorosilane: The prepared sodium dimethyldithiocarbamate is then reacted with dimethylchlorosilane to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Dimethyl dimethylsilanedicarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiocarbamate groups to thiols.

    Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various organosilicon derivatives.

Scientific Research Applications

Dimethyl dimethylsilanedicarbodithioate has found applications in several scientific research areas:

    Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties.

Mechanism of Action

The mechanism of action of dimethyl dimethylsilanedicarbodithioate involves its interaction with various molecular targets. The dithiocarbamate groups can chelate metal ions, making the compound useful in applications requiring metal ion sequestration. Additionally, the silane group can form strong bonds with silicon-containing surfaces, enhancing its utility in material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DMDSCD belongs to the broader class of dithiocarbamate and silane-based compounds. Below is a systematic comparison with key analogs:

Diethyldithiocarbamate (DEDTC)

  • Structure : Contains a central carbon atom bonded to two ethyl groups and a dithiocarbamate group ($-\text{NCS}_2^-$).
  • Coordination Behavior: DEDTC forms monodentate or bidentate complexes with metals like Cu(II) and Ni(II). The absence of silicon reduces steric bulk, allowing for higher coordination flexibility compared to DMDSCD .
  • Thermal Stability : DEDTC decomposes at ~180°C, while DMDSCD exhibits higher thermal stability (~220°C) due to silicon’s stronger bond strength with sulfur .

Dimethylsilanedithiolate (DMSD)

  • Structure : Silicon bonded to two methyl groups and two thiolate ($-\text{S}^-$) groups.
  • Electronic Effects : The thiolate ligands in DMSD are more electron-donating than the dithiocarbodithioate groups in DMDSCD, leading to distinct redox properties in metal complexes.
  • Applications : DMSD is used in semiconductor materials, whereas DMDSCD’s sulfur-rich structure favors catalytic applications in organic synthesis .

Diethyldithiocarbamate-Methyl-Ester (DEDTC-Me)

  • Structure : An ester derivative of DEDTC with a methyl group replacing one ethyl group.
  • Reactivity : DEDTC-Me undergoes hydrolysis more readily than DMDSCD due to the ester group’s susceptibility to nucleophilic attack. This limits its use in aqueous environments .

Structural and Spectroscopic Data Comparison

Property DMDSCD DEDTC DMSD
Bond Length (Si/CS) Si–S: 2.15 Å; C–S: 1.72 Å C–S: 1.68 Å Si–S: 2.10 Å
IR Spectral Peaks 950 cm⁻¹ (Si–S), 1250 cm⁻¹ (C=S) 1050 cm⁻¹ (C–S), 1450 cm⁻¹ (C=N) 980 cm⁻¹ (Si–S)
Solubility Low in polar solvents High in polar solvents Moderate in nonpolar solvents

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